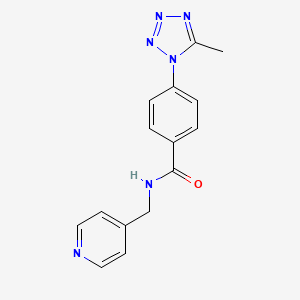

4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide

CAS No.:

Cat. No.: VC16339396

Molecular Formula: C15H14N6O

Molecular Weight: 294.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N6O |

|---|---|

| Molecular Weight | 294.31 g/mol |

| IUPAC Name | 4-(5-methyltetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide |

| Standard InChI | InChI=1S/C15H14N6O/c1-11-18-19-20-21(11)14-4-2-13(3-5-14)15(22)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,22) |

| Standard InChI Key | RCXSMALPAPJGNO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |

Introduction

4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound featuring a tetrazole ring and a pyridine moiety. This compound is of interest in medicinal chemistry due to its potential biological activity, which arises from its structural components. The tetrazole ring is known for enhancing the lipophilicity and bioavailability of pharmacological agents, while the pyridine group contributes to its interaction with biological targets.

Synthesis Methods

The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide typically involves several steps:

-

Formation of the Tetrazole Ring: This involves the reaction of appropriate precursors to form the tetrazole moiety.

-

Attachment of the Pyridin-4-ylmethyl Group: This step involves coupling the tetrazole derivative with pyridin-4-ylmethylamine or a similar reagent.

-

Benzamide Formation: The final step involves the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide.

| Step | Reaction Conditions | Reagents |

|---|---|---|

| 1 | Controlled temperature and pH | Tetrazole precursors |

| 2 | Basic conditions, e.g., using a base like triethylamine | Pyridin-4-ylmethylamine |

| 3 | Presence of a base, e.g., pyridine or triethylamine | Benzoyl chloride derivative |

Chemical Reactions

-

Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions.

-

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tetrazole ring.

Applications

-

Medicinal Chemistry: Potential therapeutic uses due to its interaction with biological targets.

-

Agrochemicals: May be used in the development of new pesticides or herbicides.

Biological Activity and Mechanism of Action

The biological activity of 4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide is primarily related to its interaction with enzymes and receptors. Studies suggest that compounds with similar structures exhibit activity against various biological targets, indicating potential therapeutic uses.

Mechanism of Action

-

Enzyme Inhibition: May act as an inhibitor for specific enzymes involved in disease pathways.

-

Receptor Modulation: Can modulate the activity of receptors, affecting signaling pathways.

Comparison with Similar Compounds

| Compound | Structural Difference | Potential Biological Activity |

|---|---|---|

| 4-(5-methyl-1H-tetrazol-1-yl)aniline | Lacks the benzamide and pyridin-4-ylmethyl groups | Antimicrobial or anticancer properties |

| 5-(4-Pyridyl)-1H-Tetrazole | Does not contain the benzamide moiety | Potential use in medicinal chemistry due to its pyridyl and tetrazole groups |

Future Research Directions

-

In Vivo Studies: Conduct animal studies to assess efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Modify the compound to optimize its biological activity.

Given the current state of knowledge, this compound represents an exciting area of investigation for researchers in the field of medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume